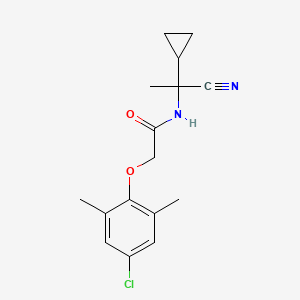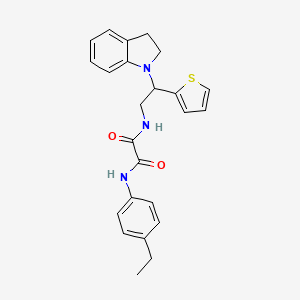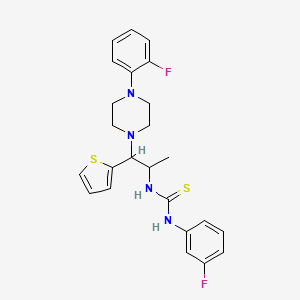
5-bromo-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide, also known as BBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBS is a sulfonamide derivative that has been shown to possess a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
5-bromo-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide acts as a competitive antagonist at the GABA-A receptor and the glycine receptor. It binds to the receptor and prevents the binding of the neurotransmitter, which results in a decrease in neuronal activity. This compound has been shown to be highly selective for these receptors, which makes it an ideal tool for studying their function.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of interesting biochemical and physiological effects. It has been shown to have anxiolytic effects in animal models, which suggests that it may have potential as a therapeutic agent for the treatment of anxiety disorders. This compound has also been shown to have anticonvulsant effects, which makes it useful for studying the mechanisms underlying seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide has several advantages for use in lab experiments. It is highly selective for the GABA-A receptor and the glycine receptor, which makes it an ideal tool for studying their function. This compound is also relatively easy to synthesize, which makes it readily available for use in research. However, this compound has some limitations. It has a relatively short half-life, which means that it may not be suitable for long-term studies. Additionally, this compound has a relatively low potency, which means that high concentrations may be required for some experiments.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of anxiety disorders. Further studies are needed to determine the efficacy and safety of this compound in humans. Another area of interest is the development of more potent and selective analogs of this compound. These analogs could be useful for studying the function of the GABA-A receptor and the glycine receptor in greater detail. Finally, this compound could be used as a tool for studying the role of these receptors in neurological disorders such as epilepsy and schizophrenia.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a range of interesting biochemical and physiological effects, and it is highly selective for the GABA-A receptor and the glycine receptor. This compound has several advantages for use in lab experiments, but it also has some limitations. Future research on this compound could lead to the development of new therapeutic agents and a better understanding of the function of the GABA-A receptor and the glycine receptor.
Métodos De Síntesis
The synthesis of 5-bromo-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide is a multi-step process that involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a range of interesting biological properties that make it useful for studying various biological processes. This compound has been used in studies of the GABA-A receptor, which is a key target for many drugs used to treat anxiety and other neurological disorders. This compound has also been used in studies of the glycine receptor, which is important for the regulation of neuronal activity in the central nervous system.
Propiedades
IUPAC Name |
5-bromo-N-(4-bromophenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRCGYJSNWKAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2826253.png)
![2-[1-(7H-Purin-6-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2826255.png)

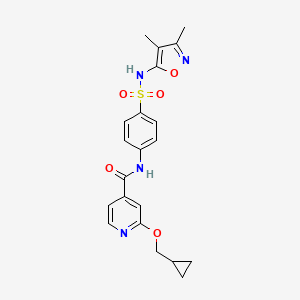
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2826259.png)

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2826264.png)
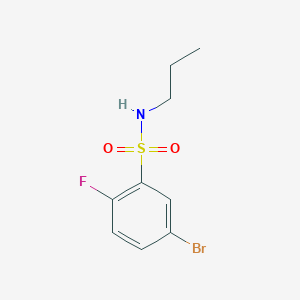
![2-[4,4-Difluoro-1-(2-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2826267.png)
